1-(Pyren-1-yl)butan-1-one
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Overview
Description
1-(Pyren-1-yl)butan-1-one is an organic compound with the chemical formula C20H16O. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by the presence of a pyrene moiety attached to a butanone group. This compound is known for its luminescent properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyren-1-yl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pyrene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure efficient production, and the product is purified through recrystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(Pyren-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in compounds like 1-(Pyren-1-yl)butanol.
Substitution: Electrophilic substitution reactions can occur on the pyrene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Pyrene carboxylic acids.
Reduction: 1-(Pyren-1-yl)butanol.
Substitution: Various substituted pyrene derivatives.
Scientific Research Applications
1-(Pyren-1-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its luminescent properties.
Biology: Employed in the study of biological macromolecules and their interactions.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of optoelectronic devices and materials
Mechanism of Action
The mechanism of action of 1-(Pyren-1-yl)butan-1-one is primarily related to its luminescent properties. The compound exhibits strong fluorescence, which can be used to study molecular interactions and environmental changes. The pyrene moiety allows for π-π stacking interactions, which are crucial for its luminescent behavior. These interactions can be influenced by external factors such as pressure and temperature, leading to changes in fluorescence intensity and wavelength .
Comparison with Similar Compounds
Similar Compounds
1-Pyrenebutanol: Similar structure but with an alcohol group instead of a ketone group.
1-(Pyren-1-yl)but-2-yn-1-one: Contains an alkyne group, leading to different chemical properties and applications.
Uniqueness
1-(Pyren-1-yl)butan-1-one is unique due to its specific combination of a pyrene moiety and a butanone group, which imparts distinct luminescent properties. This makes it particularly useful in applications requiring fluorescence and molecular interaction studies .
Biological Activity
1-(Pyren-1-yl)butan-1-one, a compound characterized by its pyrene moiety, has garnered attention in the field of biological research due to its unique structural properties and potential applications in various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its luminescent properties. The chemical formula is C15H12O, and its structure can be represented as follows:
The presence of the pyrene group contributes to the compound's photophysical properties, making it a candidate for studies involving fluorescence and luminescence.
Biological Activity Overview
The biological activity of this compound extends to several domains, including:
- Antimicrobial Activity : Studies have shown that compounds with pyrene groups exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its interaction with DNA and RNA has been noted, suggesting a role in modulating gene expression.
- Fluorescence Properties : The luminescent characteristics of this compound make it useful in bioimaging applications. It can serve as a fluorescent probe for detecting specific biomolecules or cellular processes.
The mechanisms through which this compound exerts its biological effects are multifaceted:
1. Interaction with Cellular Targets
The compound can bind to various biomolecules, including proteins and nucleic acids, leading to alterations in their function. For example:
- Protein Binding : It may inhibit enzyme activity by binding to active sites or allosteric sites.
- Nucleic Acid Intercalation : The planar structure allows it to intercalate between DNA base pairs, potentially affecting replication and transcription processes.
2. Reactive Oxygen Species (ROS) Generation
The compound has been shown to generate ROS upon excitation, which can lead to oxidative stress in cells. This property is particularly relevant in cancer research, where ROS can induce apoptosis in malignant cells.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various pyrene derivatives, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
Case Study 2: Anticancer Properties
Research conducted on the anticancer effects of pyrene derivatives highlighted that this compound inhibited the growth of human breast cancer cells (MCF-7) in vitro. The study demonstrated that treatment with the compound resulted in G2/M phase cell cycle arrest and increased apoptosis rates .
Case Study 3: Fluorescent Probes
In a study focused on bioimaging, this compound was utilized as a fluorescent probe for live-cell imaging. The results showed that it could effectively label mitochondria in living cells without significant cytotoxicity, making it a valuable tool for studying mitochondrial dynamics .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-pyren-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c1-2-4-18(21)16-11-9-15-8-7-13-5-3-6-14-10-12-17(16)20(15)19(13)14/h3,5-12H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPUFGVIMIGHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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